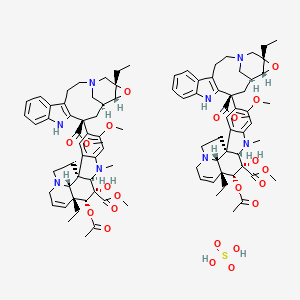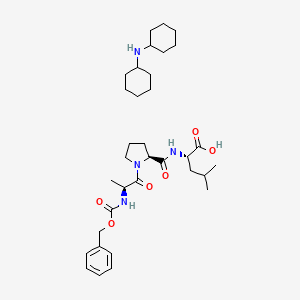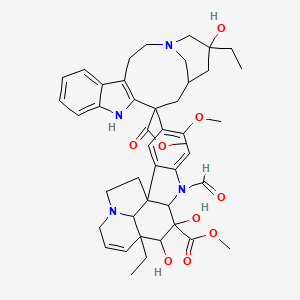
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of a bromoethyl group attached to the indolinone core
Mécanisme D'action
- The compound’s primary target is chymotrypsin-like elastase family member 1 (CELA1) . This enzyme plays a role in protein degradation and tissue remodeling in humans .
Target of Action
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one typically involves the bromination of 1,3-dihydro-2H-indolin-2-one. One common method is the reaction of 1,3-dihydro-2H-indolin-2-one with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indolinone core can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and aminoethyl derivatives.
Oxidation: Products include oxo-indolinones.
Reduction: Products include indoline derivatives.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Comparaison Avec Des Composés Similaires
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one can be compared with other similar compounds, such as:
4-(2-Chloroethyl)-1,3-dihydro-2H-indolin-2-one: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity.
4-(2-Iodoethyl)-1,3-dihydro-2H-indolin-2-one: Contains an iodoethyl group, which can lead to different chemical and biological properties.
4-(2-Fluoroethyl)-1,3-dihydro-2H-indolin-2-one: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific reactivity due to the bromoethyl group, making it a valuable compound for various applications in research and industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves the reaction of 2-bromoethylamine with 1,3-dihydro-2H-indol-2-one in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-bromoethylamine", "1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Dissolve 1,3-dihydro-2H-indol-2-one in a suitable solvent such as ethanol or methanol.", "Add 2-bromoethylamine to the solution and stir for several hours at room temperature.", "Add a suitable catalyst such as triethylamine or potassium carbonate to the reaction mixture and stir for several more hours.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one." ] } | |
Numéro CAS |
120427-96-5 |
Formule moléculaire |
C₁₀H₁₀BrNO |
Poids moléculaire |
240.1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


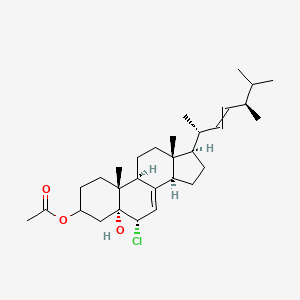
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)

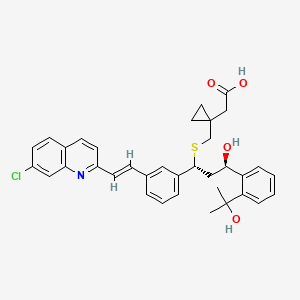


![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
